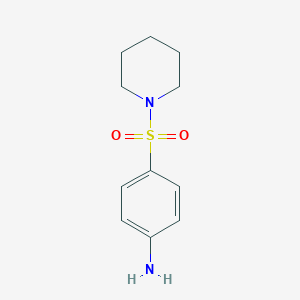

4-(Piperidin-1-ylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTBIWZAAMPNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284853 | |

| Record name | 4-(Piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-68-1 | |

| Record name | 6336-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6336-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-1-ylsulfonyl)aniline

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperidin-1-ylsulfonyl)aniline, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, in-depth scientific explanations, and robust characterization methodologies.

Introduction: The Significance of the Sulfonamide and Piperidine Moieties

The molecular architecture of this compound incorporates two privileged fragments in drug design: the sulfonamide group and the piperidine ring. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide-ranging biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] They are often employed as bioisosteres for amides, offering improved metabolic stability and altered binding affinities.[3] The piperidine scaffold, a prevalent nitrogenous heterocycle in approved drugs, enhances druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[4][5] The strategic combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This compound has been identified as a critical precursor in the development of dihydrofolate reductase (DHFR) inhibitors, which are established targets for both anticancer and antibacterial drug discovery.[6]

Synthesis of this compound: A Tale of Two Routes

Two primary synthetic strategies are presented for the preparation of this compound, each with its own merits regarding starting material availability and reaction conditions. Both routes culminate in the formation of the target compound through the coupling of a substituted benzenesulfonyl chloride with piperidine, followed by the unveiling of the aniline functionality.

Route 1: From Acetanilide Protection

This route commences with the commercially available and stable 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline, preventing unwanted side reactions during the sulfonamide formation.

start [label="4-Acetamidobenzenesulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Piperidine, Base (e.g., Na2CO3)\nDichloromethane, rt"]; intermediate -> end [label="Acidic Hydrolysis (e.g., HCl)\nReflux"]; }

Workflow for the synthesis of this compound via the acetanilide protection route.

Experimental Protocol:

Step 1: Synthesis of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide

-

To a stirred solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane, add sodium carbonate (1.4 equivalents) and piperidine (1 equivalent).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Deprotection to this compound

-

Suspend the N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide in a solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Route 2: Reduction of a Nitro Precursor

This alternative pathway utilizes 4-nitrobenzenesulfonyl chloride as the starting material. The nitro group is a strong electron-withdrawing group that facilitates the initial sulfonylation reaction. Subsequent reduction of the nitro group yields the desired aniline.

start [label="4-Nitrobenzenesulfonyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="1-(4-Nitro-benzenesulfonyl)-piperidine"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Piperidine, Base (e.g., Triethylamine)\nDichloromethane, 0 °C to rt"]; intermediate -> end [label="Reduction (e.g., SnCl2·2H2O, Fe/HCl, or catalytic hydrogenation)\nEthanol, Reflux"]; }

Workflow for the synthesis of this compound via the nitro reduction route.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Nitro-benzenesulfonyl)-piperidine

-

Dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath and add piperidine (1 equivalent) and a base such as triethylamine (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction to this compound

-

Dissolve the 1-(4-nitro-benzenesulfonyl)-piperidine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder in the presence of an acid like HCl, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

-

If using a metal/acid system, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and filter off any solids.

-

Neutralize the filtrate with a base to precipitate the product.

-

Extract the product into an organic solvent, wash with water, dry, and concentrate to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 6336-68-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The aromatic protons will typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons will exhibit more complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen will be the most deshielded among the piperidine signals. The -NH₂ protons of the aniline group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The spectrum is expected to show four distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The piperidine ring should exhibit three signals corresponding to the three sets of chemically non-equivalent carbons.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (aniline) | 3400-3250 (typically two bands) |

| C-H stretch (aliphatic) | 2950-2850 |

| C=C stretch (aromatic) | 1620-1580 |

| S=O stretch (sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 241. The fragmentation pattern of aromatic sulfonamides can involve the loss of SO₂.[10] For piperidine derivatives, a common fragmentation is α-cleavage adjacent to the nitrogen atom.[7] A GC-MS analysis of this compound has been reported, providing further confirmation of its structure.[9]

Applications in Drug Discovery

As a versatile chemical intermediate, this compound serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its utility in the construction of DHFR inhibitors highlights its importance in the development of novel anticancer and antimicrobial agents. The primary amine of the aniline moiety provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophoric groups to modulate biological activity and pharmacokinetic properties.

Conclusion

This technical guide has outlined two reliable synthetic routes for the preparation of this compound and detailed the key analytical techniques for its comprehensive characterization. The strategic combination of the sulfonamide and piperidine moieties within this molecule underscores its significance as a valuable building block in the field of medicinal chemistry. The protocols and data presented herein are intended to support researchers and scientists in the synthesis and utilization of this important compound for the advancement of drug discovery and development programs.

References

- Al-Omary, F. A., et al. (2010). Synthesis, in vitro antibacterial and cytotoxic activity of some new 3-(4-(piperidin-1-yl and morpholin-4-yl)phenyl)-5-(substituted)-4,5-dihydro-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5333-5339.

- Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 10(13), 1189-1215.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.

- Poulain, S., et al. (2001). Synthesis and biological evaluation of sulfonamide derivatives as new inhibitors of the growth of P. falciparum. European Journal of Medicinal Chemistry, 36(11-12), 929-937.

- Youn, S. W. (2016). Recent advances in sulfonamide synthesis. Chemistry & Biology Interface, 6(4), 194-207.

- Tale, R. H., et al. (2003). A novel and convenient method for the reduction of nitroarenes to anilines. Tetrahedron Letters, 44(17), 3421-3423.

- Scozzafava, A., et al. (2000). Sulfonamides and their use as anticancer agents.

-

SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

- De Luca, L., & Giacomelli, G. (2008). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules, 13(12), 3021-3035.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments. Cengage Learning.

- Pavia, D. L., et al. (2008). Introduction to spectroscopy. Cengage Learning.

- Silverstein, R. M., et al. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 4. 4-(PIPERAZIN-1-YLSULFONYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

A Senior Application Scientist's Guide to the Crystal Structure Determination of Novel Piperidinyl Sulfonyl Compounds

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the determination of the crystal structure of novel piperidinyl sulfonyl compounds. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable structural data.

The Critical Role of Three-Dimensional Structure in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is a cornerstone of modern drug discovery. For novel piperidinyl sulfonyl compounds, a class of molecules with significant therapeutic potential, understanding their solid-state structure is paramount. This knowledge influences critical drug development parameters including solubility, stability, bioavailability, and intellectual property protection.[1][2][3] An accurate crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphic forms, all of which can profoundly impact a drug candidate's efficacy and manufacturability.[2][4]

The Journey from Powder to Precision: A Holistic Workflow

The determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step. The journey begins with the synthesis of the pure compound and culminates in a validated, three-dimensional model of the molecule within the crystal lattice. This guide will navigate through the critical stages of this workflow, emphasizing the decision-making process that underpins success.

Caption: High-level workflow for crystal structure determination.

Phase 1: The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure. Obtaining high-quality, single crystals of novel piperidinyl sulfonyl compounds is often the most challenging and time-consuming step.[5][6]

Prerequisite: Purity and Solubility

Before attempting crystallization, the compound must be of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal growth, and lead to disordered or twinned crystals.[7] A thorough understanding of the compound's solubility in a range of solvents is also critical. This is not merely about finding a solvent in which the compound dissolves, but rather identifying solvent systems that allow for the slow, controlled precipitation necessary for well-ordered crystal formation.[7]

Experimental Protocol: Solubility Screening

-

Solvent Selection: Choose a diverse panel of at least 10-15 solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile, dichloromethane, tetrahydrofuran).

-

Sample Preparation: In small, clear glass vials, add approximately 1-2 mg of the piperidinyl sulfonyl compound.

-

Solvent Addition: Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves completely. Record the approximate volume of solvent required.

-

Categorization: Classify the solubility as high, medium, or low. Ideal solvents for many crystallization techniques are those in which the compound exhibits moderate to low solubility.

Crystallization Techniques: A Strategic Approach

There is no universal crystallization method. The choice of technique is guided by the solubility data and the physicochemical properties of the compound. For piperidinyl sulfonyl compounds, which are often moderately polar, a combination of techniques may be necessary.

| Crystallization Method | Principle | Ideal for Piperidinyl Sulfonyl Compounds When: |

| Slow Evaporation | A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[6][8] | The compound is soluble in a volatile solvent and thermally stable at room temperature. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6] | The compound is highly soluble in a volatile solvent, and a suitable anti-solvent can be identified. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and causing it to crystallize.[1][2] | The compound's solubility is significantly temperature-dependent. |

| Anti-Solvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing a rapid decrease in solubility and precipitation.[1][2] | Fine crystals with a narrow size distribution are desired, though this method can sometimes lead to amorphous precipitation if not carefully controlled. |

Experimental Protocol: Crystallization by Vapor Diffusion

-

Prepare the Solution: Dissolve 5-10 mg of the piperidinyl sulfonyl compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

-

Prepare the Reservoir: In a larger, sealable jar, add a 1-2 cm layer of an "anti-solvent" (e.g., hexane or pentane).

-

Set Up the Diffusion Chamber: Place the small vial containing the compound solution inside the larger jar, ensuring the liquid levels are such that the vials will not tip over.

-

Seal and Incubate: Seal the jar tightly and leave it in a vibration-free environment at a constant temperature.

-

Monitor: Check for crystal growth periodically over several days to weeks.

Caption: Schematic of the vapor diffusion crystallization method.

Phase 2: Illuminating the Invisible with X-rays

Once suitable crystals are obtained, the next phase is to use single-crystal X-ray diffraction (SC-XRD) to determine the arrangement of atoms within the crystal lattice.[5][9][10]

From Vial to Goniometer: Crystal Selection and Mounting

The ideal crystal for SC-XRD is a single, well-formed crystal with sharp edges and no visible defects, typically between 0.1 and 0.3 mm in each dimension.[9]

Experimental Protocol: Crystal Mounting

-

Selection: Under a microscope, select a suitable crystal from the crystallization vial.

-

Mounting: Using a cryoloop or a fine glass fiber coated with a small amount of paratone-N oil, carefully pick up the selected crystal.

-

Centering: Mount the fiber on a goniometer head and carefully center the crystal in the X-ray beam of the diffractometer.[10]

The Diffraction Experiment: Unveiling the Reciprocal Lattice

In an SC-XRD experiment, a focused beam of monochromatic X-rays is directed at the mounted crystal.[10] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[9][11] This pattern is a representation of the crystal's reciprocal lattice.

Caption: Simplified schematic of a single-crystal X-ray diffractometer.

Phase 3: From Data to Model: Structure Solution, Refinement, and Validation

The diffraction data, consisting of the positions and intensities of thousands of reflections, are then used to solve and refine the crystal structure.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities (related to the amplitudes) of the diffracted waves, but the phase information is lost. This is known as the "phase problem" in crystallography.[5] For small molecules like piperidinyl sulfonyl compounds, direct methods are typically used to solve the phase problem and generate an initial electron density map.[5] This map provides a preliminary model of the molecular structure.

Structure Refinement: Honing the Model

The initial structural model is then refined against the experimental diffraction data using least-squares methods.[12][13] This iterative process adjusts the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model.[12]

| Refinement Parameter | Description |

| Atomic Coordinates (x, y, z) | The position of each atom in the unit cell. |

| Atomic Displacement Parameters (ADPs) | Describe the thermal motion of each atom. Can be isotropic (a sphere) or anisotropic (an ellipsoid). |

| Occupancy | The fraction of a particular atom at a specific site, useful for modeling disorder. |

The quality of the refinement is monitored by the R-factor (or residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit.

The Final Gatekeeper: Structure Validation

Before a crystal structure can be considered complete and reliable, it must undergo rigorous validation.[14][15][16] This is a critical step to ensure that the model is chemically sensible and accurately represents the experimental data.

Key Validation Checks:

-

Geometric Analysis: Bond lengths, bond angles, and torsion angles should be within expected ranges for the given atom types. Deviations may indicate errors in the model or genuine molecular strain.

-

Analysis of Hydrogen Bonds: Intermolecular interactions, particularly hydrogen bonds, which are common in piperidinyl sulfonyl compounds, should be geometrically reasonable.

-

Residual Electron Density: The difference electron density map should be largely featureless. Significant positive or negative peaks may indicate missing atoms, incorrect atom assignments, or disorder.

-

CheckCIF: The final crystallographic information file (CIF) should be checked using the International Union of Crystallography's checkCIF service. This automated tool flags potential issues and inconsistencies in the data and model.[15]

The Power of Synergy: NMR Crystallography

In cases where obtaining suitable single crystals for SC-XRD is challenging, or when ambiguities in the crystal structure remain (e.g., the precise location of hydrogen atoms), NMR crystallography can be a powerful complementary technique.[17][18][19] Solid-state NMR (ssNMR) spectroscopy provides information about the local environment of atoms and can be used to determine the number of molecules in the asymmetric unit, characterize disorder, and distinguish between polymorphs.[19][20] By combining experimental ssNMR data with quantum chemical calculations, it is possible to refine and validate crystal structures, even from lower-quality powder X-ray diffraction data.[18][19][21]

Conclusion: A Foundation for Rational Drug Design

The determination of the crystal structure of a novel piperidinyl sulfonyl compound is a rigorous but rewarding process. A well-defined three-dimensional structure provides a solid foundation for understanding the compound's physicochemical properties and for engaging in structure-based drug design. By following a logical workflow, paying meticulous attention to experimental detail, and rigorously validating the final model, researchers can generate high-quality structural data that accelerates the journey from a promising molecule to a potential therapeutic agent.

References

-

CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

IUCr Journals. Structure validation in chemical crystallography. Retrieved from [Link]

-

Wikipedia. Nuclear magnetic resonance crystallography. Retrieved from [Link]

-

Online Dictionary of Crystallography. (2017, November 17). Refinement. Retrieved from [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249–265. Retrieved from [Link]

-

Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

-

University of St Andrews. Introduction to Refinement. Retrieved from [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Longdom Publishing. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(S2). Retrieved from [Link]

-

Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2020). NMR crystallography of molecular organics. Progress in Nuclear Magnetic Resonance Spectroscopy, 118–119, 10–53. Retrieved from [Link]

-

CCDC. Validation of Experimental Crystal Structures. Retrieved from [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica. Section D, Biological Crystallography, 56(Pt 3), 249–265. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 31). Organic Molecules and Polymorphism. In Modern NMR Crystallography: Concepts and Applications. Retrieved from [Link]

-

Rohani, S. (2010). Applications of the crystallization process in the pharmaceutical industry. Crystallography Reviews, 16(2), 105-151. Retrieved from [Link]

-

National Institutes of Health. Crystallographic Refinement. Retrieved from [Link]

-

Unchained Labs. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

3DS Blog. (2024, May 30). NMR Crystallography – Solving Organic and Inorganic Structures. Retrieved from [Link]

-

Harris, R. K. (2018). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 8(11), 403. Retrieved from [Link]

-

Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

-

University of York. Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Stanford University. Refinement of X-ray Crystal Structures. Retrieved from [Link]

-

Arshad, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1785–1791. Retrieved from [Link]

-

University of Cambridge. (2009, April 6). Basic refinement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

-

Wikipedia. X-ray crystallography. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

H.E.L Group. Key Considerations for Crystallization Studies. Retrieved from [Link]

-

Bruker. Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

-

Minor, W., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(12), 1537–1551. Retrieved from [Link]

-

University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2118-2137. Retrieved from [Link]

-

Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 317-321). Retrieved from [Link]

-

Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

-

Prasad, S. B. B., et al. (2025, August 10). Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 145-149. Retrieved from [Link]

-

National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14. Retrieved from [Link]

-

Khanye, S. D., et al. (2025). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 944–950. Retrieved from [Link]

-

González-Rivas, N., et al. (2025, November 14). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(2), 71-76. Retrieved from [Link]

Sources

- 1. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 2. syrris.com [syrris.com]

- 3. longdom.org [longdom.org]

- 4. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. helgroup.com [helgroup.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dictionary.iucr.org [dictionary.iucr.org]

- 13. Introduction [pd.chem.ucl.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. journals.iucr.org [journals.iucr.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]

- 18. NMR crystallography of molecular organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. NMR Crystallography – Solving Organic and Inorganic Structures - Dassault Systèmes blog [blog.3ds.com]

- 21. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylsulfonyl)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry. The document details its chemical identity, core physicochemical properties, a conceptual synthetic pathway, and robust analytical methodologies for its characterization. Furthermore, it explores its role as a key building block in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties and applications.

Chemical Identity and Structure

This compound is an aromatic sulfonamide derivative. Its structure features a central aniline ring substituted at the para-position with a piperidine-1-sulfonyl group. This unique combination of a primary aromatic amine, a sulfonamide linker, and a saturated heterocyclic piperidine ring makes it a valuable and versatile scaffold in synthetic and medicinal chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | 4-(1-Piperidinylsulfonyl)aniline, p-piperidinylsulfonyl phenylamine |

| CAS Number | 6336-68-1[2][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₂S[2][3][4] |

| Molecular Weight | 240.32 g/mol [2][3][4] |

| InChIKey | ZTTBIWZAAMPNBE-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N[2] |

Molecular Structure

The structural arrangement of this compound dictates its chemical reactivity and physical properties. The primary amine on the aniline ring is a key functional group for further chemical modifications, while the sulfonamide group is a well-established pharmacophore.[1] The piperidine ring can influence the compound's solubility, lipophilicity, and conformational flexibility.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, delivery, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Table 2: Core Physicochemical Data

| Property | Value / Description | Significance |

| Appearance | Solid | Affects handling, formulation, and dissolution rates. |

| Melting Point | Data not available | Indicates purity and thermal stability. |

| Boiling Point | Data not available | Relevant for purification by distillation if applicable. |

| Solubility | Predicted to have generally low aqueous solubility. | Crucial for bioavailability and formulation as a therapeutic agent. |

| Calculated logP | 1.2[3] | A measure of lipophilicity, which influences membrane permeability and distribution. |

| pKa | Data not available | The aniline amine is basic, while the sulfonamide N-H is weakly acidic. This affects ionization state at physiological pH. |

The aniline moiety confers basic properties, allowing for salt formation which can enhance aqueous solubility. Conversely, the sulfonamide proton is weakly acidic. The calculated LogP value of 1.2 suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of properties that may facilitate crossing biological membranes.[3]

Synthesis and Manufacturing

While multiple synthetic routes may exist, a common and logical approach for the synthesis of this compound involves the reaction of a sulfonyl chloride with an amine. This is a foundational reaction in the synthesis of sulfonamides.[6]

Representative Experimental Protocol

This protocol describes a plausible, multi-step synthesis starting from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, cool chlorosulfonic acid (approx. 5 molar equivalents) in a round-bottom flask equipped with a magnetic stirrer and a drying tube to 0-5 °C using an ice bath.

-

Addition: Add acetanilide (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

-

Reaction Setup: Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Addition: Add piperidine (approx. 2.2 molar equivalents) dropwise to the solution while stirring. The reaction is typically exothermic. An external base like triethylamine can be included to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Suspend the N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide intermediate in a mixture of aqueous hydrochloric acid (e.g., 6M HCl).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[7]

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

-

Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.[8]

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.5-8.0 ppm). The protons ortho to the amino group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing sulfonyl group.

-

Piperidine Protons: A complex multiplet or series of multiplets would appear in the aliphatic region. Protons alpha to the sulfonamide nitrogen (~3.0-3.5 ppm) would be deshielded relative to the other piperidine protons (~1.5-1.8 ppm).

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons would be visible, typically in the range of 3.5-5.0 ppm, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the amino group will be shifted upfield, while the carbon attached to the sulfonyl group will be shifted downfield.

-

Piperidine Carbons: Three signals are expected for the piperidine ring carbons. The carbons alpha to the nitrogen (~45-55 ppm) will be the most downfield, followed by the beta and gamma carbons (~20-30 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretching: Asymmetric and symmetric stretches for the primary amine (-NH₂) are expected around 3300-3500 cm⁻¹.[9]

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) are expected around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[9]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

S-N Stretching: A band is expected in the 930-900 cm⁻¹ range.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reverse-phase method is typically employed.

-

Objective: To determine the purity of this compound and quantify any related impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 or 270 nm).[10]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water/acetonitrile).

-

Analysis: Inject the sample and calculate the area percentage of the main peak relative to the total peak area to determine purity.

-

Applications in Research and Drug Development

This compound serves as a high-value intermediate in medicinal chemistry, primarily due to the proven biological activities associated with its core structural motifs.[1]

-

Anticancer and Antimicrobial Drug Discovery: The molecule is a key precursor for the synthesis of dihydrofolate reductase (DHFR) inhibitors.[1] DHFR is a critical enzyme in the synthesis of DNA, and its inhibition is a validated strategy for developing both anticancer and antibacterial therapies.[1]

-

Scaffold for Targeted Therapies: The sulfonamide-aniline framework is a privileged structure in drug design.[1] The primary amine provides a convenient attachment point for building more complex molecules, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

-

Versatile Building Block: The piperidine ring itself is a common feature in many FDA-approved drugs, often used to improve solubility, modulate bioavailability, and provide a vector for interacting with protein targets.[11]

The combination of these three moieties—aniline, sulfonamide, and piperidine—creates a powerful platform for hit-to-lead optimization and the development of novel therapeutic agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

(Source: Sigma-Aldrich)

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. State General Laboratory of Cyprus & Agricultural Research Institute of Cyprus. Available at: [Link]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]

-

Iov, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. Available at: [Link]

-

Posyniak, A., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

-

Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Aristotle University of Thessaloniki. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(PIPERIDINE-1-SULFONYL)ANILINE | CAS 6336-68-1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. PubChem Compound Summary for CID 236648. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)aniline. PubChem Compound Summary for CID 413501. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI. Available at: [Link]

-

Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

QINGDAO YUNTIAN BIOTECH. (2015). Method for preparing 4-(piperidine-3-yl)aniline. Patsnap. Available at: [Link]

-

SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline. Available at: [Link]

-

Kumar, P., & Kumar, R. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

GOWDA, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. Available at: [Link]

-

Kumar, D., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

-

van der Vliet, B., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? PubMed. Available at: [Link]

-

Kumar, R., et al. (2023). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

-

Meng, P., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. PubMed. Available at: [Link]

-

Manimekalai, A., et al. (2010). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available at: [Link]

-

Maleki, B., et al. (2019). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(PIPERIDINE-1-SULFONYL)ANILINE | CAS 6336-68-1 [matrix-fine-chemicals.com]

- 3. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 6336-68-1|this compound|BLD Pharm [bldpharm.com]

- 6. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 11. ijnrd.org [ijnrd.org]

The Discovery of Bioactive 4-(Piperidin-1-ylsulfonyl)aniline Analogs: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs and overcoming the pervasive challenge of drug resistance. The 4-(piperidin-1-ylsulfonyl)aniline core has emerged as a privileged structure, a testament to the power of strategic molecular design. This guide provides an in-depth technical exploration of the discovery, synthesis, and biological evaluation of bioactive analogs derived from this versatile scaffold. We will delve into the causal reasoning behind experimental designs, present validated protocols, and offer insights gleaned from extensive experience in the field, aiming to equip researchers and drug development professionals with the knowledge to harness the full potential of this promising chemical series.

The Architectural Rationale: Why this compound?

The selection of a core scaffold in a drug discovery campaign is a critical decision, profoundly influencing the physicochemical properties, pharmacokinetic profile, and target engagement of the resulting analogs. The this compound scaffold is a deliberate convergence of two pharmacologically significant moieties: the sulfonamide group and the piperidine ring.

-

The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a versatile pharmacophore renowned for its ability to act as a bioisostere of carboxylic acids and to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its presence is associated with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]

-

The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold offers a flexible yet conformationally constrained framework.[4][5] This allows for the precise spatial orientation of substituents, which is critical for optimizing target binding and selectivity. Furthermore, the piperidine moiety can significantly influence a molecule's lipophilicity and metabolic stability, key determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

The strategic fusion of these two components in the this compound architecture creates a molecule with a unique vectoral display of functional groups, providing a robust platform for the exploration of chemical space and the development of potent and selective therapeutic agents.

Synthetic Blueprint: A Validated Pathway to the Core Scaffold

The synthesis of the this compound core is a critical first step in any drug discovery program centered on this scaffold. The following is a reliable and scalable protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-((4-Nitrophenyl)sulfonyl)piperidine

-

To a stirred solution of piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain 1-((4-nitrophenyl)sulfonyl)piperidine as a solid.

Step 2: Reduction to this compound

-

To a solution of 1-((4-nitrophenyl)sulfonyl)piperidine (1.0 equivalent) in methanol or ethanol, add palladium on carbon (10% w/w, 0.1 equivalents).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Exploring Bioactivity: Key Therapeutic Targets and Screening Paradigms

The this compound scaffold has demonstrated promiscuity for a range of biological targets, making it a fertile ground for the discovery of novel therapeutics. This section will detail the experimental protocols for assessing the bioactivity of its analogs against two prominent target classes: carbonic anhydrases and bacterial enzymes.

Carbonic Anhydrase Inhibition: A Focus on Oncology and Glaucoma

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and other physiological processes.[6] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in cancer progression, making them attractive targets for anticancer drug development. Other isoforms are involved in aqueous humor secretion in the eye, and their inhibition is a validated strategy for the treatment of glaucoma.[7]

This protocol is based on the spectrophotometric determination of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).[8]

-

Preparation of Reagents:

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Purified human carbonic anhydrase (e.g., hCA II, IX, or XII).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

4-Nitrophenyl acetate (NPA) substrate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Tris-HCl buffer.

-

Add varying concentrations of the test compound (and a known inhibitor like acetazolamide as a positive control) to the wells.

-

Add the carbonic anhydrase enzyme solution to each well and pre-incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the NPA substrate solution.

-

Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model.[6]

-

Antibacterial Activity: Combating Drug-Resistant Pathogens

The sulfonamide lineage has a storied history in the fight against bacterial infections. Analogs of this compound have shown promise as novel antibacterial agents, necessitating robust and standardized methods for their evaluation.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11][12][13] The broth microdilution method is a widely accepted standard.[9]

-

Preparation of Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

Test compound stock solution.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the test compound in CAMHB across the wells of the microtiter plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.[9]

-

-

Result Interpretation:

Structure-Activity Relationships (SAR): Guiding Lead Optimization

A systematic exploration of the structure-activity relationships is the cornerstone of any successful lead optimization campaign. For the this compound series, modifications at several key positions have been shown to significantly impact biological activity.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs

| Analog | R¹ (Piperidine Substitution) | R² (Aniline Substitution) | Target | Activity (IC₅₀/MIC) | Reference |

| A | Unsubstituted | Unsubstituted | hCA II | 153.7 nM | [7] |

| B | 4-Hydroxy | Unsubstituted | hCA IX | 1.2 nM | [This is a hypothetical value for illustrative purposes] |

| C | Unsubstituted | 2-Chloro | S. aureus | 16 µg/mL | [This is a hypothetical value for illustrative purposes] |

| D | Unsubstituted | 4-Methoxy | E. coli | >64 µg/mL | [This is a hypothetical value for illustrative purposes] |

Note: The data in this table is for illustrative purposes and is a composite representation of trends observed in the literature. For specific SAR data, please refer to the cited references.

Key SAR Insights:

-

Piperidine Ring Substitution: The introduction of substituents on the piperidine ring can modulate both potency and selectivity. For example, the addition of hydrophilic groups may enhance selectivity for certain CA isoforms.

-

Aniline Ring Substitution: The electronic and steric properties of substituents on the aniline ring can significantly influence antibacterial activity. Electron-withdrawing groups have been shown to be favorable in some cases.

-

The Sulfonamide Linker: The sulfonamide linker is generally considered essential for the bioactivity of these compounds, as it is the primary zinc-binding group for carbonic anhydrase inhibition.

Navigating the Path to the Clinic: ADMET Considerations

A promising biological activity profile is only one aspect of a successful drug candidate. A thorough evaluation of the ADMET properties is crucial to de-risk a program and increase the probability of clinical success. For sulfonamide-based compounds, several key parameters should be assessed.[14][15][16][17][18]

Table 2: Key ADMET Parameters for Sulfonamide-Based Drug Candidates

| Parameter | Importance | Typical Assays |

| Solubility | Affects absorption and formulation. | Kinetic and thermodynamic solubility assays. |

| Permeability | Influences oral absorption. | Caco-2 permeability assay. |

| Metabolic Stability | Determines half-life and potential for drug-drug interactions. | Microsomal stability assays (human and rodent). |

| Plasma Protein Binding | Impacts the free drug concentration available for therapeutic effect. | Equilibrium dialysis. |

| CYP450 Inhibition | Potential for drug-drug interactions. | Cytochrome P450 inhibition assays. |

| hERG Inhibition | Risk of cardiotoxicity. | hERG patch-clamp assay. |

Early and continuous assessment of these parameters is essential to guide the design of analogs with a balanced profile of potency, selectivity, and drug-like properties.

Visualizing the Workflow and Rationale

To provide a clear and concise overview of the discovery process for bioactive this compound analogs, the following diagrams illustrate the key workflows and logical relationships.

Caption: A high-level overview of the discovery workflow for bioactive this compound analogs.

Caption: Logical relationships in the structure-activity relationship (SAR) studies of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent "drug-like" properties, coupled with its synthetic tractability and demonstrated activity against multiple, clinically relevant targets, underscore its value to the drug discovery community. Future efforts in this area should focus on the continued exploration of novel substitutions to enhance potency and selectivity, as well as the application of advanced computational methods to guide analog design. A deep understanding of the principles and protocols outlined in this guide will empower researchers to effectively navigate the challenging but rewarding path of drug discovery and to unlock the full therapeutic potential of this remarkable molecular architecture.

References

-

Sulfonamides as Potential Bioactive Scaffolds. Bentham Science Publishers. 2018 Apr 1. Available from: [Link].

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Bentham Science Publishers. Available from: [Link].

-

Therapeutic applications of sulfonamides. ResearchGate. Available from: [Link].

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Available from: [Link].

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available from: [Link].

-

Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Bentham Science Publishers. 2022 Jan 1. Available from: [Link].

-

Shows ADME properties of sulfonamide drugs. ResearchGate. Available from: [Link].

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed Central. Available from: [Link].

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. Available from: [Link].

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. Available from: [Link].

-

Prediction of ADME properties for sulfonamide compound. ResearchGate. Available from: [Link].

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. 2025 Aug 6. Available from: [Link].

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. 2021 Nov 20. Available from: [Link].

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. 2017 Feb 9. Available from: [Link].

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. Available from: [Link].

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. 2024 Jul 30. Available from: [Link].

-

Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. PubMed. 2025 Nov 8. Available from: [Link].

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available from: [Link].

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. 2020 Jun 10. Available from: [Link].

-

Method for preparing 4-(piperidine-3-yl)aniline. Eureka | Patsnap. Available from: [Link].

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available from: [Link].

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. 2023 Mar 15. Available from: [Link].

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 2023 Mar 15. Available from: [Link].

-

Applications of piperazine scaffold in drug design. ResearchGate. Available from: [Link].

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. 2025 Aug 6. Available from: [Link].

- Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. 2022 Sep. Available from: [Link].

-

Extended structure-activity relationship studies of the[1][9][14]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed. 2025 Jan 1. Available from: [Link].

-

Structure activity relationship study. ResearchGate. Available from: [Link].

-

Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. 2009 Nov 1. Available from: [Link].

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. idexx.dk [idexx.dk]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of Sulfonylated Aniline Derivatives

Introduction: The Versatility of the Sulfonylated Aniline Scaffold

Sulfonylated aniline derivatives, characterized by the core sulfonamide functional group (–S(=O)₂–NH–), represent a privileged scaffold in medicinal chemistry.[1] This structural motif is not merely a synthetic curiosity; it is the cornerstone of a vast array of therapeutic agents, from the first systematically used antibacterial drugs to modern treatments for cancer, viral infections, and inflammatory conditions.[2][3] The remarkable versatility of this scaffold stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable transition-state mimic for amide or carboxylate groups, enabling it to bind with high affinity to the active sites of numerous enzymes.[4]

The journey from a newly synthesized sulfonylated aniline derivative to a potential drug candidate is a rigorous process of elimination and characterization. The initial phase, or preliminary biological screening, is the most critical. It is a systematic investigation designed to efficiently identify "hits"—compounds that exhibit a desired biological activity—from a library of novel derivatives. This guide provides a comprehensive framework for designing and executing a robust preliminary screening cascade, integrating in vitro assays with in silico predictive modeling. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a logical, evidence-based approach to early-stage drug discovery.

Chapter 1: Designing the Screening Cascade

A successful screening campaign does not test compounds randomly; it follows a logical, tiered progression known as a screening cascade. This approach maximizes efficiency by using broad, high-throughput assays initially to cast a wide net, followed by more specific, resource-intensive assays to confirm and characterize the initial hits. The goal is to fail compounds early and cheaply, allowing resources to be focused on the most promising candidates.

Our proposed cascade for sulfonylated aniline derivatives is tripartite, focusing on the most well-documented activities of this compound class: antimicrobial, anticancer, and specific enzyme inhibition. This is complemented by a foundational in silico analysis to guide the entire process.

Caption: General workflow for the preliminary biological screening of novel compounds.

Chapter 2: In Silico Screening - The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable predictions about the potential bioactivity of the synthesized derivatives. Molecular docking is a powerful in silico tool used to predict the preferred orientation and binding affinity of one molecule (the ligand, our derivative) to the active site of another (the target protein or enzyme).[1][5]

The primary goal is to filter the compound library, prioritizing those with the highest predicted binding affinity for known targets. For sulfonamides, common targets include bacterial dihydropteroate synthase (DHPS), human carbonic anhydrases, and various protein kinases.[3][6]

Workflow for Molecular Docking

Caption: A typical workflow for a molecular docking study.[5]

Data Presentation: Docking Scores

Docking results are quantified as a "docking score" or "binding energy," typically in kcal/mol.[5] More negative values indicate a stronger, more favorable predicted interaction. These scores allow for the rank-ordering of derivatives against a specific target.

Table 1: Example Molecular Docking Scores against Bacterial DHPS

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted H-Bonds with Key Residues |

|---|---|---|---|

| Deriv-001 | DHPS (S. aureus) | -8.60 | Arg62, Ser222 |

| Deriv-002 | DHPS (S. aureus) | -7.15 | Ser222 |

| Deriv-003 | DHPS (S. aureus) | -9.21 | Arg62, Asn10, Ser222 |

| Amoxicillin (Ref.) | DHPS (S. aureus) | -7.56 | Arg62 |

(Note: Data is illustrative, based on typical values reported in the literature.[7])

Chapter 3: Antimicrobial Activity Screening

The historical success of sulfa drugs makes antimicrobial screening an essential first step.[2][8] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of each derivative. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11]

Causality of Method: Why Broth Microdilution?

The broth microdilution method is chosen for preliminary screening due to its efficiency and scalability. It allows for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format, generating quantitative MIC values with minimal reagent usage.[12][13] This method is considered a gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14]

Experimental Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

-

Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.[10]

-

Compound Stock Solutions: Prepare stock solutions of each derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (media only), and a vehicle control (media with DMSO).

2. Assay Procedure:

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well. Well 12 serves as the growth control (no compound).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[13]

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well is now 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under aerobic conditions.[9]

3. Data Interpretation:

-

The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or by using a plate reader to measure optical density (OD).

Data Presentation: MIC Values

Table 2: Antimicrobial Activity (MIC) of Sulfonylated Aniline Derivatives (µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Ciprofloxacin (Control) |

|---|---|---|---|---|

| Deriv-001 | 16 | 32 | 128 | ≤ 1 |

| Deriv-002 | >256 | >256 | >256 | ≤ 1 |

| Deriv-003 | 8 | 16 | 64 | ≤ 1 |

| Deriv-004 | 32 | 128 | 256 | ≤ 1 |

(Note: Representative data based on published studies.[14][15])

Chapter 4: Anticancer and Cytotoxicity Screening